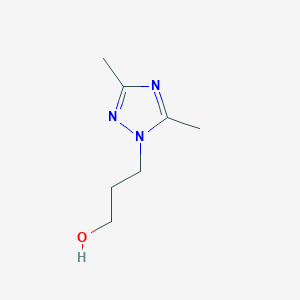
(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride
Vue d'ensemble
Description
“(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride” is a chemical compound with the molecular formula C8H8ClN5O2 . It is used for proteomics research .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 241.64 g/mol . More detailed physical and chemical properties are not available in the current resources.
Applications De Recherche Scientifique
Metal Ion Binding and Coordination Chemistry
(5-Pyridin-3-YL-tetrazol-2-YL)-acetic acid hydrochloride derivatives have been synthesized and utilized for constructing metal-binding sites. For instance, derivatives like (Pyrazol-1-yl)acetic acid and (pyridin-2-yl)acetic acid have been condensed with amino groups of peptides to generate derivatives that form ATCUN-like metal ion binding sites. These derivatives have shown potential in forming stable complexes with metals like copper(II), exhibiting specific geometric structures and properties (Boa et al., 2005). Additionally, coordination compounds derived from various tetrazole-containing carboxylic acids have been synthesized, demonstrating interesting structural characteristics and luminescent properties when combined with lanthanides such as neodymium (Zou et al., 2014).
Magnetic Properties and Crystal Engineering
The structural and magnetic properties of hydrochloride crystals based on similar tetrazole derivatives have been a subject of study. For example, the relationship between crystal-stacking structures and magnetic properties has been explored, revealing how molecular interactions and crystal architectures can influence magnetic susceptibilities and behaviors (Yong et al., 2013).
Biochemical Interactions and Antimicrobial Activity
Certain tetrazole derivatives have been investigated for their antimicrobial properties. For instance, arylidene-hydrazide derivatives of (5-pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid have been synthesized and tested for their in vitro antimycobacterial activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, showing variable degrees of effectiveness (Mamolo et al., 2001).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(5-pyridin-3-yltetrazol-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2.ClH/c14-7(15)5-13-11-8(10-12-13)6-2-1-3-9-4-6;/h1-4H,5H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSMTOXBBQNMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(N=N2)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1451119.png)


![Ethyl 4-methyl-2-[(6-methylpyridin-3-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1451129.png)


![N-Ethyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B1451133.png)

![2-Ethyl-6-methyl-N-[2-(4-methylphenoxy)butyl]-aniline](/img/structure/B1451135.png)



